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(2-Hydroxyethenyl)phosphonic acid - 65195-41-7

(2-Hydroxyethenyl)phosphonic acid

Catalog Number: EVT-15581612
CAS Number: 65195-41-7
Molecular Formula: C2H5O4P
Molecular Weight: 124.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Hydroxyethenyl)phosphonic acid, also known as 2-hydroxyethyl phosphonic acid, is a phosphonic acid derivative with significant chemical and biological properties. Its molecular formula is C2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P} and it has a molecular weight of approximately 126.05 g/mol. This compound is recognized for its role in various biochemical processes and applications in industrial chemistry.

Source and Classification

(2-Hydroxyethenyl)phosphonic acid is classified under phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to a carbon atom from an alkyl or aryl group. It is commonly used in research and industrial applications due to its ability to mimic phosphate groups, which are crucial in biological systems. The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for specific applications in biochemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-hydroxyethenyl)phosphonic acid can be achieved through several methods:

  1. Reaction of Epoxides with Phosphonic Acid Derivatives: One common method involves the reaction of epoxides with phosphonic acid derivatives, which can yield high purity products under controlled conditions.
  2. Condensation Reactions: Another approach includes condensation reactions involving glyoxylic acid and phosphorus-containing compounds, typically conducted at temperatures ranging from 25 °C to 150 °C over a period of 1 to 30 hours. This method allows for the efficient production of the desired phosphonic acid while minimizing waste products .
  3. Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of (2-hydroxyethenyl)phosphonic acid features a central phosphorus atom bonded to a hydroxyl group, an ethylene group, and two oxygen atoms. The structural formula can be represented as follows:

HOP( O)(C2H5)OH\text{HO}-\text{P}(\text{ O})(\text{C}_2\text{H}_5)\text{OH}
  • Molecular Formula: C2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}
  • Molecular Weight: 126.05 g/mol
  • CAS Number: 22987-21-9
  • Boiling Point: Predicted at approximately 398.8 °C
  • Density: Approximately 1.611 g/cm³ .
Chemical Reactions Analysis

Reactions and Technical Details

(2-Hydroxyethenyl)phosphonic acid participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
  2. Reduction: Reduction reactions can convert the phosphonic acid group into other functional groups.
  3. Substitution Reactions: The hydroxyethyl group can undergo substitution with other functional groups under specific conditions, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Like sodium borohydride.
  • Various catalysts may also be employed to enhance reaction rates and yields.
Mechanism of Action

Process and Data

The mechanism of action for (2-hydroxyethenyl)phosphonic acid primarily involves its ability to mimic phosphate groups, which allows it to interact with various biochemical pathways.

  1. Target of Action: Phosphonates like (2-hydroxyethenyl)phosphonic acid can inhibit metabolic enzymes by mimicking the structure of phosphates and carboxylates found in biological molecules.
  2. Biochemical Pathways: This mimicry can disrupt normal cellular functions, impacting processes such as energy metabolism and signal transduction pathways.
  3. Result of Action: The inhibition of metabolic enzymes may lead to significant alterations in cellular metabolism, which could have both beneficial and detrimental effects depending on the context.
Physical and Chemical Properties Analysis

Physical Properties

  • Physical State: Colorless to red thick oil or semi-solid.
  • Solubility: Sparingly soluble in dimethyl sulfoxide and slightly soluble in methanol.
  • Hygroscopic Nature: The compound absorbs moisture from the environment .

Chemical Properties

  • pKa Value: Approximately 2.25, indicating its acidic nature.
  • Stability: Generally stable under normal conditions but should be stored properly due to its hygroscopic nature.
Applications

Scientific Uses

(2-Hydroxyethenyl)phosphonic acid has several scientific applications:

  • It serves as an important substrate in biochemical studies, particularly in examining the mechanisms of enzymes that interact with phosphonates.
  • It is utilized as an intermediate in the biosynthesis of various pharmaceuticals, including labeled forms of Fosfomycin, an antibiotic used for treating bacterial infections .
  • Additionally, this compound finds use in corrosion inhibition within industrial water systems due to its ability to chelate metal ions effectively.
Biosynthesis Pathways and Enzymatic Mechanisms of (2-Hydroxyethyl)phosphonic Acid

Role in Phosphonate Natural Product Biosynthesis

Common Intermediate in Antibiotic Pathways

(2-Hydroxyethyl)phosphonic acid (HEP) serves as a critical biosynthetic intermediate for structurally diverse phosphonate antibiotics. Biochemical and genetic studies demonstrate that HEP is an obligate precursor for:

  • Fosfomycin: Clinical antibiotic inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in peptidoglycan biosynthesis [1] [6].
  • Phosphinothricin tripeptide (PTT): Herbicidal compound hydrolyzed to phosphinothricin, which inhibits glutamine synthetase [1] [9].
  • Dehydrophos: Antibiotic metabolized to methyl acetylphosphonate, a pyruvate analog disrupting central metabolism [1] [5].

Mutagenesis experiments show that deletion of fomC (HEP synthase) in Streptomyces wedmorensis abolishes fosfomycin production, which is rescued by HEP supplementation but not by earlier intermediates like phosphonoacetaldehyde (PnAA) [1]. Similarly, ΔphpC mutants in S. viridochromogenes accumulate aminomethylphosphonate (AEP) but fail to produce PTT without HEP feeding [1] [5]. This confirms HEP’s non-bypassable role.

Evolutionary Conservation Across Microbial Gene Clusters

Genomic analyses reveal HEP’s conserved positioning within phosphonate biosynthetic gene clusters (BGCs) across Actinobacteria and Proteobacteria. Key evidence includes:

  • Monophyletic ADH grouping: Iron-dependent alcohol dehydrogenases (ADHs) that synthesize HEP (e.g., FomC, PhpC, DhpG) form a distinct clade within Group III ADHs despite low sequence identity (34–37%) [1] [5].
  • Co-occurrence with core enzymes: HEP-synthesizing ADH genes consistently colocalize with genes encoding phosphoenolpyruvate mutase (PPM) and phosphonopyruvate decarboxylase (PPD) in BGCs [2] [9].
  • Ubiquity in pathway mining: >60% of putative phosphonate BGCs identified via pepM (PPM) sequences contain HEP-synthase homologs, indicating an ancestral role in C–P natural product evolution [2] [6].

Table 1: Key Phosphonate Natural Products Dependent on HEP Biosynthesis

Natural ProductProducing OrganismBioactivityHEP-Dependent Step
FosfomycinStreptomyces wedmorensisAntibacterialCytidylylation by Fom1
Phosphinothricin tripeptideStreptomyces viridochromogenesHerbicidalMethylation by PhpK
DehydrophosStreptomyces luridusAntibacterialDehydrogenation by DhpH
FR900098Streptomyces rubellomurinusAntimalarialHydroxymethylation by FrbC

Key Enzymatic Reactions

Phosphonoacetaldehyde Reduction via Iron-Dependent ADHs

HEP biosynthesis proceeds via NADPH-dependent reduction of PnAA, catalyzed by specialized ADHs. The reaction is irreversible in vivo:$$\text{Phosphonoacetaldehyde + NADPH + H}^+ \rightarrow \text{(2-Hydroxyethyl)phosphonic acid + NADP}^+$$This step bridges primary metabolism (PnAA derived from PEP via PPM/PPD) and secondary metabolite diversification [1] [5] [6].

Substrate Specificity of FomC, PhpC, and DhpG Homologs

Biochemical characterization reveals strict substrate selectivity:

  • Absolute specificity: Purified FomC (fosfomycin pathway), PhpC (PTT pathway), and DhpG (dehydrophos pathway) reduce PnAA (Km = 15–80 μM) but not structural analogs like phosphonoformate, glycolaldehyde, or 2-oxoacids [1] [5].
  • No reverse activity: None oxidize HEP back to PnAA, despite belonging to the oxidoreductase superfamily [1].
  • Inhibition profile: Activity is suppressed by Zn2+ but unaffected by classical ADH inhibitors like pyrazole [1].

Metal Cofactor Requirements and Quaternary Structure Uniqueness

These ADHs exhibit atypical metallobiochemistry:

  • Fe2+ dependence: Maximum activity requires Fe2+ (optimal at 50–100 μM); Mg2+, Ni2+, or Co2+ restore <25% activity. This distinguishes them from zinc-dependent canonical ADHs [1] [5].
  • Monomeric structure: Size-exclusion chromatography confirms all three enzymes function as monomers (∼38 kDa), unlike typical multimeric ADHs [1].
  • Active site motif: Conserved residues (e.g., D39, H43, E64 in FomC) coordinate Fe2+ and stabilize PnAA’s aldehyde group via hydrogen bonding [5].

Genomic Context and Regulatory Elements

Co-localization with PPM and PPD Genes

HEP-synthesizing ADH genes (fomC, phpC, dhpG) reside within BGCs that invariably encode:

  • Phosphoenolpyruvate mutase (PPM): Converts PEP to phosphonopyruvate (PnPy) [3] [7].
  • Phosphonopyruvate decarboxylase (PPD): Decarboxylates PnPy to PnAA (HEP’s direct precursor) [6] [10].

Table 2: Genomic Organization of HEP-Associated Gene Clusters

Gene ClusterCore EnzymesAccessory GenesCluster Size (kb)
Fosfomycin (fom)ppm, ppd, fomCfomD (epoxidase), fom1 (cytidylyltransferase)18–22
Phosphinothricin (php)ppm, ppd, phpCphpK (methyltransferase), phpA (dioxygenase)35–40
Dehydrophos (dhp)ppm, ppd, dhpGdhpI (O-methyltransferase), dhpH (dehydrogenase)25–30

This triad (ppm-ppd-adh) forms the "core module" for phosphonate biosynthesis. The physical linkage ensures metabolic channeling: PnAA generated by PPD is immediately reduced to HEP, minimizing diffusion losses [2] [9].

Horizontal Gene Transfer Patterns in Streptomyces spp.

HEP-related BGCs disseminate via horizontal gene transfer (HGT), facilitating rapid adaptation:

  • Convergent evolution: Streptomycetes with divergent 16S rRNA phylogenies (e.g., S. luridus vs. S. viridochromogenes) share identical dhpG/phpC alleles, indicating inter-species transfer [1] [8].
  • Modular transfer: Partial BGC transfers occur, as in Brazilian Streptomyces isolates that acquired strB1-strR (streptomycin genes) but lack downstream enzymes, mirroring "incomplete" HEP cluster acquisitions [8].
  • Giant linear plasmids (GLPs): Self-transmissible plasmids >100 kb carry phosphonate BGCs (e.g., in S. hygroscopicus), acting as HGT vectors in marine sponges and soil [4] [8].

Genomic islands housing HEP BGCs often flank transposase remnants, suggesting transposon-mediated mobilization. This enables Streptomyces to acquire pathway variants under ecological pressures, explaining HEP’s pervasive role in antibiotic evolution [2] [4] [8].

Properties

CAS Number

65195-41-7

Product Name

(2-Hydroxyethenyl)phosphonic acid

IUPAC Name

2-hydroxyethenylphosphonic acid

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1-3H,(H2,4,5,6)

InChI Key

GLJXKQWMIGNRJN-UHFFFAOYSA-N

Canonical SMILES

C(=CP(=O)(O)O)O

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